Adoprazin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung von Rezeptorinteraktionen und den Auswirkungen der Rezeptormodulation.

Biologie: Adoprazin wird in der Forschung verwendet, um die Rolle von Serotonin- und Dopaminrezeptoren in biologischen Prozessen zu verstehen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als vollständiger Agonist an Serotonin 5-HT1A-Rezeptoren und als vollständiger Antagonist an Dopamin D2- und D3-Rezeptoren wirkt . Diese Doppelfunktion hilft bei der Behandlung positiver Symptome der Schizophrenie durch Blockade von Dopaminrezeptoren und verbessert negative Symptome und kognitive Defizite durch Aktivierung von Serotoninrezeptoren . Zu den beteiligten molekularen Zielstrukturen gehören die 5-HT1A-, D2- und D3-Rezeptoren, die eine entscheidende Rolle bei der Neurotransmission und der Regulation von Stimmung und Verhalten spielen .

Wirkmechanismus

Target of Action

Adoprazine, also known as SVL-313, primarily targets the serotonin 5-HT1A receptors and dopamine D2/3 receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in mood and anxiety. The D2/3 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Mode of Action

Adoprazine acts as a full agonist at the 5-HT1A receptors and a full antagonist at the D2/3 receptors . As a 5-HT1A agonist, it stimulates the receptor to produce a response, while as a D2/3 antagonist, it blocks the receptor and inhibits its function .

Biochemical Pathways

The interaction of Adoprazine with 5-HT1A and D2/3 receptors influences several biochemical pathways. It is suggested that Adoprazine increases dopamine release via 5-HT1A receptor activation . This mechanism is believed to manage positive symptoms via D2 receptor blockade and improve negative symptoms and cognitive deficits via 5-HT1A activation .

Pharmacokinetics

These properties play a crucial role in determining the drug’s bioavailability, efficacy, and safety profile .

Result of Action

The molecular and cellular effects of Adoprazine’s action involve a reduction in extracellular 5-HT and an increase in dopamine levels in the nucleus accumbens . This balance of neurotransmitter levels can help manage symptoms of disorders like schizophrenia and bipolar disorder .

Biochemische Analyse

Biochemical Properties

Adoprazine interacts with several key biomolecules in the body, most notably the 5-HT1A, D2, and D3 receptors . As a full 5-HT1A receptor agonist, it stimulates this receptor, which plays a crucial role in various biochemical reactions . As a full D2/3 receptor antagonist, it blocks the activity of these receptors .

Cellular Effects

Adoprazine has significant effects on various types of cells and cellular processes. By influencing the activity of 5-HT1A, D2, and D3 receptors, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Adoprazine exerts its effects at the molecular level through its interactions with the 5-HT1A, D2, and D3 receptors . As a 5-HT1A receptor agonist, it binds to this receptor and activates it . As a D2/3 receptor antagonist, it binds to these receptors and inhibits their activity .

Temporal Effects in Laboratory Settings

Its interactions with the 5-HT1A, D2, and D3 receptors suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its biochemical properties, it is likely that its effects vary with different dosages .

Metabolic Pathways

Adoprazine is involved in several metabolic pathways due to its interactions with the 5-HT1A, D2, and D3 receptors . These interactions could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Adoprazine within cells and tissues are likely influenced by its interactions with the 5-HT1A, D2, and D3 receptors .

Subcellular Localization

Given its interactions with the 5-HT1A, D2, and D3 receptors, it is likely that it is directed to specific compartments or organelles where these receptors are located .

Vorbereitungsmethoden

Die Synthese von Adoprazin umfasst mehrere wichtige Schritte. Ein gängiger Syntheseweg umfasst die Kondensation von 4-(2-Hydroxyethyl)cyclohexanon mit 1-(2,3-Dichlorphenyl)piperazin, gefolgt von einer Reihe von Reaktionen, einschließlich reduzierender Ammonolyse und Acylierung . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Wasser sowie Reagenzien wie Natriumacetat und Hydroxylaminhydrochlorid . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen hinsichtlich Umfang und Effizienz.

Analyse Chemischer Reaktionen

Adoprazin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Adoprazin wird mit anderen Verbindungen verglichen, die eine ähnliche Rezeptoraktivität aufweisen, wie z. B.:

Aripiprazol: Ein partieller Agonist an D2-Rezeptoren und ein Agonist an 5-HT1A-Rezeptoren.

Perospiron: Ein Antagonist an D2-Rezeptoren und ein Agonist an 5-HT1A-Rezeptoren.

Ziprasidon: Ein Antagonist an D2-Rezeptoren und ein Agonist an 5-HT1A-Rezeptoren.

Bifeprunox: Ein partieller Agonist an D2-Rezeptoren und ein Agonist an 5-HT1A-Rezeptoren.

Lurasidon: Ein Antagonist an D2-Rezeptoren und ein Agonist an 5-HT1A-Rezeptoren.

Cariprazin: Ein partieller Agonist an D2- und D3-Rezeptoren und ein Agonist an 5-HT1A-Rezeptoren.

Die Einzigartigkeit von this compound liegt in seiner vollständigen Agonistaktivität an 5-HT1A-Rezeptoren und seiner vollständigen Antagonistaktivität an D2- und D3-Rezeptoren, was es von anderen Verbindungen unterscheidet, die möglicherweise partielle Agonist- oder Antagonistaktivitäten aufweisen .

Eigenschaften

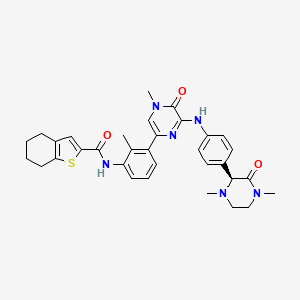

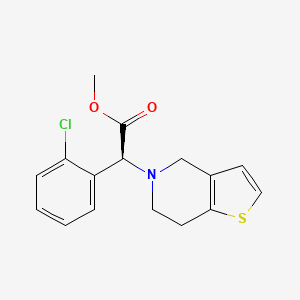

IUPAC Name |

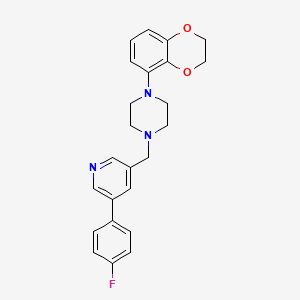

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVSEUFHPNITEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944914 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222551-17-9 | |

| Record name | Adoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Adoprazine (SLV313) a potential atypical antipsychotic?

A: Adoprazine demonstrates promising potential as an atypical antipsychotic due to its dual-action mechanism. It acts as a potent antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. [] This dual activity profile is thought to contribute to its therapeutic benefits in treating schizophrenia and potentially Parkinson's disease. []

Q2: How does the structure of Adoprazine relate to its activity?

A: Structure-activity relationship (SAR) studies on Adoprazine analogs have revealed key structural features influencing its binding affinity to D2 and 5-HT1A receptors. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances dual D2 and 5-HT1A receptor binding affinities. [] Further research explores the impact of various aryl and biaryl substituents on the piperazine or piperidine ring, aiming to optimize potency and selectivity. [, , , , , , ]

Q3: What synthetic approaches have been explored for Adoprazine and its analogs?

A: The synthesis of Adoprazine analogs typically involves a multistep process. One common approach utilizes Buchwald-Hartwig coupling reactions to connect aryl halides with protected piperazine derivatives, followed by deprotection and reductive amination with biarylaldehydes. [, ] Another method employs Suzuki-Miyaura cross-coupling reactions of cyclic vinyl boronates with aryl halides to construct the core piperidine structure, followed by similar modification steps. [, ]

Q4: Has the crystal structure of Adoprazine or its analogs been determined?

A: Yes, several studies report the successful determination of crystal structures for a range of 1-aryl-4-(biarylmethylene)piperazine analogs of Adoprazine. [, , ] These structural insights provide valuable information about the three-dimensional conformation of these molecules, which is crucial for understanding their interactions with target receptors and guiding further drug design efforts.

Q5: What are the current limitations and future directions for Adoprazine research?

A: Despite its promising preclinical profile, Adoprazine's clinical development was discontinued. While the specific reasons remain undisclosed, this highlights common challenges in drug development, such as suboptimal pharmacokinetic properties, insufficient therapeutic efficacy, or unforeseen safety concerns. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

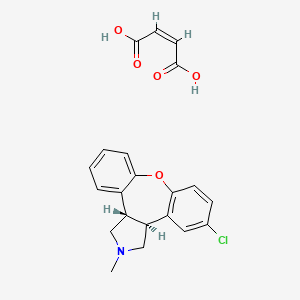

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)